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molecular formula C10H14O2 B077051 Camphorquinone CAS No. 10373-78-1

Camphorquinone

Cat. No. B077051
M. Wt: 166.22 g/mol
InChI Key: VNQXSTWCDUXYEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06391940B1

Procedure details

8.78 grams 2,7,7,9,15-pentamethyl-4, 13-dioxo-3, 14-dioxa 5,12-diaza-hexadecane-1, 16diyldimetylate (UDMA); 3.33 grams 7, 7, 9 63, 63, 65-hexamethyl-4, 13, 60, 69-tetra-xo-3, 14, 19, 24, 29, 34, 39, 44, 49, 54, 59, 70-dodecanoxa-5, 12, 61, 68-tetra-aza-doheptacontane-1, 72-diyl-dimethacrylate resin; 5.04 grams a mixture of 1,1′, 2,2′ and 1,2′-bis-methacryloyloxy-ethyl-4,4′-oxydiphthalate (OEMA); 0.20 grams camphorquinone (CQ); 0.60 grams ethyl-4,N,N-dimethylaminobenzoate (EDAB); 0.10 grams butylated hydroxytoluene (BHT); 14.83 grams ethanol and 59.14 grams acetone are mixed at 23° C. for 30 minutes to form a Self-Priming Metal Adhesive.
[Compound]
Name
2,7,7,9,15-pentamethyl-4, 13-dioxo-3, 14-dioxa 5,12-diaza-hexadecane-1
Quantity
8.78 g
Type
reactant
Reaction Step One
Quantity
14.83 g
Type
reactant
Reaction Step Two
Quantity
59.14 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
7
Quantity
3.33 g
Type
reactant
Reaction Step Four
[Compound]
Name
70-dodecanoxa-5, 12, 61, 68-tetra-aza-doheptacontane-1, 72-diyl-dimethacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
mixture
Quantity
5.04 g
Type
reactant
Reaction Step Six
Name
1,2′-bis-methacryloyloxy-ethyl-4,4′-oxydiphthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0.2 g
Type
reactant
Reaction Step Eight
[Compound]
Name
ethyl-4,N,N-dimethylaminobenzoate
Quantity
0.6 g
Type
reactant
Reaction Step Nine
[Compound]
Name
butylated hydroxytoluene
Quantity
0.1 g
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
CC(CC(CNC(OCCOC(C(C)=C)=O)=O)(C)C)CCN[C:6](OCCOC(C(C)=C)=O)=[O:7].C([O:39][CH:40]([C:42]1[C:43]([O:67][C:68](=O)C(C)=C)(C([O-])=O)C(C=C[C:50]=1[O:51]C1C=C(C([O-])=O)C(=CC=1)C([O-])=O)C([O-])=O)C)(=O)C(C)=C.C12(C)C(C)(C)C(CC1)C(=O)[C:74]2=[O:75].[CH2:85]([OH:87])[CH3:86].C[C:89](C)=[O:90]>>[OH:87][CH2:85][C:86]([CH2:89][OH:90])([CH2:68][O:67][CH2:43][C:42]([CH2:40][OH:39])([CH2:50][OH:51])[CH2:74][OH:75])[CH2:6][OH:7]

Inputs

Step One
Name
2,7,7,9,15-pentamethyl-4, 13-dioxo-3, 14-dioxa 5,12-diaza-hexadecane-1
Quantity
8.78 g
Type
reactant
Smiles
Step Two
Name
Quantity
14.83 g
Type
reactant
Smiles
C(C)O
Name
Quantity
59.14 g
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCNC(=O)OCCOC(=O)C(=C)C)CC(C)(C)CNC(=O)OCCOC(=O)C(=C)C
Step Four
Name
7
Quantity
3.33 g
Type
reactant
Smiles
Step Five
Name
70-dodecanoxa-5, 12, 61, 68-tetra-aza-doheptacontane-1, 72-diyl-dimethacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
mixture
Quantity
5.04 g
Type
reactant
Smiles
Step Seven
Name
1,2′-bis-methacryloyloxy-ethyl-4,4′-oxydiphthalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC(C)C=1C(C(C(=O)[O-])C=CC1OC=1C=C(C(C(=O)[O-])=CC1)C(=O)[O-])(C(=O)[O-])OC(C(=C)C)=O
Step Eight
Name
Quantity
0.2 g
Type
reactant
Smiles
C12(C(=O)C(=O)C(CC1)C2(C)C)C
Step Nine
Name
ethyl-4,N,N-dimethylaminobenzoate
Quantity
0.6 g
Type
reactant
Smiles
Step Ten
Name
butylated hydroxytoluene
Quantity
0.1 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC(CO)(COCC(CO)(CO)CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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